Acronine
Description
Historical Context of Acridone (B373769) Alkaloid Discovery
Alkaloids, a diverse group of naturally occurring organic compounds containing at least one nitrogen atom, have been utilized by humans for medicinal and other purposes since ancient times. wikipedia.org The isolation of the first individual alkaloid, morphine, from the opium poppy (Papaver somniferum) occurred in 1804. wikipedia.org This marked the beginning of a new era in pharmacology, where pure, isolated chemicals became the standard for treating diseases, replacing crude extracts. scirp.org The development of spectroscopic and chromatographic techniques in the 20th century significantly accelerated the identification of new alkaloids, with over 12,000 identified by 2008. wikipedia.org
Acridone alkaloids are a specific class of these nitrogen-containing compounds characterized by the tricyclic acridone ring system. nih.govrsc.org This core structure has been a focus of research due to its diverse biological activities. nih.gov Approximately 20 different acridone alkaloids have been discovered, with rutacridone (B1680283) being one of the most common. researchgate.net
Significance of Natural Product Chemistry in Contemporary Drug Discovery Research
Natural products, particularly those from plants, microorganisms, and marine organisms, have historically been an invaluable source of bioactive compounds with therapeutic potential. scirp.orgcaymanchem.com They have played a vital role in the discovery of new chemical entities for drug discovery, serving as direct sources of therapeutic agents, raw materials for semi-synthetic drugs, and prototypes for designing lead molecules. scirp.orgscielo.br It is estimated that a significant percentage of approved small molecule drugs are derived from or directly inspired by natural products. scirp.orgcaymanchem.com
The value of natural products in drug discovery stems from their enormous structural and chemical diversity, often featuring unique and complex scaffolds not commonly found in synthetic compound libraries. scirp.orgcaymanchem.comresearchgate.net This diversity allows them to interact with a wide variety of biological targets. caymanchem.comresearchgate.net Despite the rise of other drug discovery methods, natural products continue to contribute new clinical candidates and drugs, particularly in areas such as antimicrobials, anticancer agents, and anti-inflammatory drugs. scirp.orgcaymanchem.com Advances in analytical techniques have further facilitated the use of natural products in research. scirp.orgresearchgate.net
Overview of Acronine's Unique Pyranoacridone Scaffold within Alkaloid Chemistry
This compound (also known as Acronycine) is a notable example of an acridone alkaloid, specifically characterized by its pyranoacridone scaffold. wikipedia.orgontosight.airesearchgate.net This unique tetracyclic structure consists of an acridone core fused with a pyran ring. ontosight.airesearchgate.net The chemical structure of this compound includes a methoxy (B1213986) group and trimethyl substitution, which contribute to its properties and potential biological activities. ontosight.ai
The pyranoacridone scaffold of this compound distinguishes it within the broader class of alkaloids and acridone derivatives. While acridone derivatives in general are known for a range of bioactivities, the specific arrangement of the pyran ring fused to the acridone nucleus in this compound provides a unique structural basis for investigation. ontosight.airesearchgate.net Research into this compound and its derivatives has explored the relationship between this specific scaffold and observed biological effects. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPZPKRDRQOOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020026 | |
| Record name | Acronycine | |
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Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acronycine is a yellow powder. (NTP, 1992) | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | ACRONYCINE | |
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Color/Form |
Yellow needles from ethanol | |
CAS No. |
7008-42-6 | |
| Record name | ACRONYCINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acronycine | |
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| Record name | Acronine [USAN:INN] | |
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| Record name | Acronine | |
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| Record name | Acronycine | |
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| Record name | ACRONINE | |
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| Record name | ACRONYCINE | |
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Melting Point |
347 to 349 °F (NTP, 1992), 175-176 °C | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRONYCINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Natural Occurrence and Biosynthetic Pathways of Acronine
Plant Sources and Isolation Methodologies for Natural Acronine
This compound is primarily found in plants belonging to the Rutaceae family, a diverse group known for producing various alkaloids. researchgate.netechemi.comresearchgate.netwikipedia.org The isolation of natural products from plants typically involves a series of steps, including extraction and purification techniques. vbspu.ac.inrroij.com
Acronychia baueri as a Primary Origin
Acronychia baueri, an Australian plant also known as Australian scrub ash, is recognized as a primary source of this compound. researchgate.netechemi.comsemanticscholar.orgpageplace.de The alkaloid was originally isolated from the bark of this plant. researchgate.netechemi.com
Identification and Distribution in Other Rutaceae Genera
Beyond Acronychia baueri, this compound has been identified in other genera within the Rutaceae family. These include Sarcomelicope argyrophylla, Swinglea glutinosa, and Sarcomelicope simplicifolia. nih.gov this compound has also been reported in several Sarcomelicope species. researchgate.netnih.gov The genus Acronychia itself comprises over 40 species distributed across India, China, Malesia, New Caledonia, and Australia, with about 60 compounds, including acridone (B373769) alkaloids like this compound, identified from approximately half of these species. nih.govresearchgate.net
The isolation of this compound from plant material typically involves extracting the soluble compounds using appropriate solvents, followed by purification steps such as chromatography (e.g., column chromatography, thin-layer chromatography, HPLC) to separate this compound from other plant constituents. vbspu.ac.inrroij.com
Here is a table summarizing some plant sources of this compound:
| Plant Species | Family | Part Used (if specified) |
| Acronychia baueri | Rutaceae | Bark |
| Sarcomelicope argyrophylla | Rutaceae | Data available |
| Swinglea glutinosa | Rutaceae | Data available |
| Sarcomelicope simplicifolia | Rutaceae | Data available |
| Sarcomelicope species | Rutaceae | Not specified |
Enzymatic and Metabolic Precursors in this compound Biosynthesis
The biosynthesis of alkaloids in Rutaceae is correlated with pathways involving aromatic amino acid precursors such as tyrosine, tryptophan, histidine, and anthranilic acid. researchgate.netresearchgate.net While the specific enzymatic and metabolic precursors directly leading to this compound are not explicitly detailed in the search results, the biosynthesis of alkaloids generally involves multi-step, enzyme-catalyzed processes where primary metabolites serve as substrates. wikipedia.orgnih.gov The shikimate pathway is a key route in microorganisms and plants for the biosynthesis of aromatic compounds, which can serve as precursors for alkaloids. chimia.ch The synthesis of acridone alkaloids, to which this compound belongs, involves an acridone skeleton. researchgate.netechemi.com
Genetic and Biochemical Regulation of this compound Production in Source Organisms
The regulation of secondary metabolite biosynthesis in plants, including alkaloids, is a complex process involving various molecular components and environmental factors. nih.govcabidigitallibrary.org This regulation often occurs at the transcriptional level, involving transcription factors that control the expression of genes encoding biosynthetic enzymes. nih.govcabidigitallibrary.orgmdpi.com While the specific genetic and biochemical regulation of this compound production in Acronychia or Sarcomelicope species is not detailed in the provided information, research into the regulation of other plant biosynthetic pathways, such as anthocyanin biosynthesis, highlights the role of regulatory genes and transcription factors. nih.govcabidigitallibrary.org Understanding these regulatory networks is crucial for potentially influencing the production of natural compounds like this compound.
Hypothesized Bioactivation Pathways of Natural this compound (e.g., Epoxide Formation)
A hypothesized bioactivation pathway for this compound involves the transformation of the 1,2-double bond into the corresponding epoxide. researchgate.netnih.govnih.govacademie-medecine.fracs.orgacademie-medecine.fr This hypothesis arose following the isolation of the unstable this compound epoxide from several Sarcomelicope species. researchgate.netnih.govacademie-medecine.fracademie-medecine.fr The formation of this epoxide has been suggested as a potential metabolic conversion that could lead to a more reactive derivative of this compound. researchgate.netnih.govnih.govacademie-medecine.fracs.orgacademie-medecine.frnih.gov This hypothesized epoxidation is analogous to bioactivation pathways observed for other compounds, where metabolic transformations lead to the formation of reactive intermediates like epoxides. nih.gov
Advanced Synthetic Strategies for Acronine and Its Analogs
Total Chemical Synthesis of the Acronine Core Structure
Total synthesis of this compound involves constructing the complete molecule from simpler, commercially available starting materials. This area of research has focused on developing efficient routes to the pyranoacridone framework, the central structural motif of this compound.
Methodological Developments in Pyranoacridone Synthesis
The synthesis of the pyranoacridone core typically involves the construction of both the acridone (B373769) and the fused pyran ring. Various approaches have been explored to achieve this, often employing cyclization reactions and functional group transformations. For instance, new synthetic routes for acronycine and its derivatives have been developed using starting materials such as phloroglucinol (B13840) and anthranilic acid. researchgate.net The formation of the pyran ring, which is a hemiterpene unit attached to the acridone nucleus, is a key step in these syntheses. nih.gov Methodological developments aim to improve yields, reduce reaction steps, and enhance the efficiency of these cyclization and coupling reactions.
Stereochemical Control and Asymmetric Synthesis Approaches
Stereochemical control is a critical aspect of natural product synthesis, ensuring the correct three-dimensional arrangement of atoms, which is essential for biological activity. wikipedia.org While the this compound core itself does not possess multiple stereocenters within the pyranoacridone system, modifications and the synthesis of analogs can introduce chirality. Asymmetric synthesis approaches are employed to selectively create specific stereoisomers of these modified structures. For example, Sharpless asymmetric dihydroxylation of acronycine has been used to synthesize specific dihydroxy-dihydroacronycine stereoisomers, allowing for the determination of the absolute configuration of natural derivatives. researchgate.net Such methods are crucial for producing stereochemically pure analogs with defined biological profiles.
Semisynthesis and Derivatization of this compound for Enhanced Bioactivity
Semisynthesis involves using a naturally occurring compound, like this compound, as a starting material and chemically modifying it to create new derivatives. This approach allows for targeted structural alterations to improve properties such as solubility, potency, and selectivity.
Structural Modifications at the Pyran Ring: Esters and Diesters of Dihydroacronycine Derivatives (e.g., S23906-1)
Modifications to the pyran ring of this compound have proven particularly fruitful in developing analogs with enhanced activity. The introduction of hydroxyl groups and their subsequent esterification has been a significant strategy. For instance, a series of cis-1,2-dihydroxy-1,2-dihydroacronycine diesters have been synthesized, demonstrating improved antitumor properties and a broadened spectrum of activity compared to this compound. researchgate.net
A notable example of a pyran ring modified derivative is S23906-1. mdpi.comresearchgate.net S23906-1 is a diester derivative of 1,2-dihydrobenzo[b]acronycine, characterized by the addition of a benzene (B151609) ring and two acetate (B1210297) groups to the acronycine structure. mdpi.com This compound has shown significantly higher potency in inhibiting the proliferation of tumor cell lines compared to this compound. capes.gov.br The synthesis of such esters and diesters typically involves oxidation of the double bond in the pyran ring, followed by acylation of the resulting hydroxyl groups. researchgate.netnih.gov
| Compound | Modification | Key Feature |
|---|---|---|
| This compound | Natural product | Pyranoacridone core |
| cis-1,2-dihydroxy-1,2-dihydroacronycine diesters | Hydroxylation and esterification at pyran ring | Improved antitumor properties researchgate.net |
| S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine) | Benzo-annelation and diester at pyran ring | Enhanced cytotoxicity, DNA alkylation mdpi.comcapes.gov.brresearchgate.net |
Benzo-annelated this compound Analogs (Benzo[a], [b], and [c]acronycine Series)
Another strategy to enhance the biological activity of this compound derivatives involves the fusion of an additional benzene ring to the acridone core, leading to benzo-annelated analogs such as benzo[a]acronycine, benzo[b]acronycine, and benzo[c]acronycine series. mdpi.comresearchgate.netnih.govnih.gov These structural modifications aim to alter the electronic and steric properties of the molecule, influencing its interaction with biological targets, such as DNA. researchgate.netresearchgate.net
Synthesis of these analogs involves constructing the extended polycyclic system. For example, benzo[a]acronycine and benzo[b]acronycine derivatives substituted on the A ring have been synthesized to explore the impact of substituents on cytotoxic activity. nih.govresearchgate.net Studies on these series have indicated that the introduction of an additional aromatic ring can lead to compounds with potent cytotoxic and antitumor activities, often correlated with their ability to form covalent adducts with DNA. researchgate.netresearchgate.netnih.gov
Thioacridone Derivatives and Other Heteroatom Substitutions
Modification of the acridone carbonyl group to a thiocarbonyl group results in thioacridone derivatives. This heteroatom substitution can significantly impact the chemical and biological properties of the resulting compounds. A series of thioacridone derivatives related to acronycine have been synthesized and evaluated for their potential as anticancer agents. semanticscholar.orgnih.gov These compounds have shown cytotoxic activity in vitro and their interaction with DNA, likely through intercalation, has been studied. semanticscholar.orgnih.gov
Besides sulfur, other heteroatom substitutions within the acridone or pyran rings, or on appended functionalities, can be explored to generate novel this compound analogs with altered properties. This includes the development of azaacridine or other heteroatom-substituted acridine (B1665455) derivatives, which can broaden the application of these compounds. researchgate.netresearchgate.net
Bis-Acridone Analogs and Dimeric Constructs
The synthesis of bis-acridone analogs and dimeric constructs of this compound and related acridone structures has been explored to potentially enhance biological activity and overcome limitations like poor solubility researchgate.netijpsjournal.comijpsjournal.com. These compounds typically involve linking two acridone units, sometimes through a spacer.
Improved synthetic procedures for dimeric derivatives of noracronycine (B83189) (a related acridone alkaloid) have been described, utilizing acid-catalyzed reactions in methanolic HCl or methanolic H₂SO₄ nih.gov. Analysis of these dimeric products has been performed using high-field proton NMR spectroscopy nih.gov.
Another approach involves the coupling of a hydroxylated benzopyranoacridone unit with α,ω-diiodoalkanes of varying lengths under alkaline conditions to yield dimeric compounds nih.gov. Research has shown that the length of the alkyl ether linkage connecting the two benzopyranoacridone units significantly influences cytotoxic activity nih.gov. For instance, a compound with a pentyl (n=5) alkyl ether linkage exhibited potent activity against L1210 cells, comparable to a diacetate derivative of 1,2-dihydrobenzo[b]acronycine which was under clinical development at the time of the study nih.gov.
Steric hindrance can be a significant obstacle in the synthesis of bis-acridone compounds, particularly when incorporating ethyl or other alkyl chains ijpsjournal.comijpsjournal.com. Despite these challenges, novel N10-substituted bis-acridone derivatives with ethyl, propyl, and butyl chains have been successfully synthesized ijpsjournal.comijpsjournal.com. These syntheses often involve multi-step chemical reactions, such as the Ullmann condensation for the preparation of the parent acridone units ijpsjournal.comijpsjournal.com.
Studies on novel bis-acridone derivatives have included in silico molecular docking to evaluate binding affinity, for example, with topoisomerase II ijpsjournal.com. Cytotoxicity assays, such as the MTT method on MCF-7 cancer cell lines, have been used to evaluate their biological activity ijpsjournal.comijpsjournal.com. Research findings suggest that the incorporation of electron-withdrawing groups can enhance the cytotoxicity of synthesized acridone derivatives ijpsjournal.com.
Data from a study on dimeric analogs of acronycine in the benzo[b]pyrano[3,2-h]acridin-7-one series demonstrated the impact of linker length on cytotoxic activity against L1210 cells nih.gov:
| Compound | Linker Length (n) | IC₅₀ vs L1210 cells (µM) |
| Acronycine | - | > 100 |
| Benzo[b]acronycine | - | > 100 |
| Dimer 7 | 3 | 12.5 |
| Dimer 8 | 4 | 6.3 |
| Dimer 9 | 5 | 1.6 |
| Dimer 10 | 6 | 3.1 |
Note: Data extracted from research findings nih.gov. IC₅₀ values are approximate and depend on specific experimental conditions.
Hybrid Natural Product Synthesis Strategies (e.g., this compound/Duocarmycin Conjugates)
The design and synthesis of hybrid natural products, combining structural elements from two or more bioactive compounds, represent a strategy to access new drugs with potentially improved properties researchgate.netresearchgate.net. This approach has been applied to this compound, particularly in the creation of conjugates with highly potent DNA-alkylating agents like the duocarmycins researchgate.netresearchgate.netuea.ac.uknih.gov.
A novel hybrid molecule combining the structures of acronycine and seco-duocarmycin has been synthesized researchgate.netresearchgate.net. The synthesis involved steps such as selective bromination, introduction of an alkyne moiety, epoxide formation, cyclization, and chlorination researchgate.netresearchgate.net. In vitro cytotoxicity testing of this hybrid revealed slightly higher bioactivity compared to acronycine researchgate.netresearchgate.net.
Duocarmycins are a class of ultrapotent antitumor antibiotics that exert their effect by sequence-selective alkylation at the N3 position of adenine (B156593) in the minor groove of DNA, leading to apoptosis uea.ac.uknih.govcreative-biolabs.com. Due to their high potency but lack of selectivity and associated toxicity, research has focused on developing targeted delivery strategies, including their use as payloads in antibody-drug conjugates (ADCs) uea.ac.uknih.govcreative-biolabs.com.
The synthesis of duocarmycin-based conjugates for targeted delivery involves linking a duocarmycin analog (often in its inactive prodrug form, like seco-duocarmycin) to a targeting molecule, such as an antibody uea.ac.uknih.gov. Linker strategies and attachment points are crucial for the stability and efficacy of the conjugate nih.gov. For instance, linker attachment to the hydroxyl group in the DNA-alkylating moiety of duocarmycin has been favored in some studies as it yielded ADCs with better human plasma stability nih.gov.
While the search results specifically mention this compound/Duocarmycin hybrids and Duocarmycin conjugates for targeted delivery, detailed synthetic schemes for the direct conjugation of this compound to Duocarmycin in a single molecule are less explicitly described compared to the synthesis of a hybrid incorporating elements of both structures researchgate.netresearchgate.net. However, the principle of creating hybrid molecules by linking different natural product scaffolds is a relevant strategy in this context researchgate.netresearchgate.netchimia.ch.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers potential advantages in terms of selectivity, efficiency, and environmental friendliness nih.govuni-bayreuth.dersc.orgseqens.com. Biocatalysis, utilizing enzymes as catalysts, is increasingly applied in the synthesis of complex molecules, including pharmaceuticals and natural products nih.govuni-bayreuth.dersc.orgseqens.commdpi.comnih.gov.
While the provided search results discuss chemoenzymatic and biocatalytic approaches in organic synthesis and for other natural products and pharmaceuticals nih.govuni-bayreuth.dersc.orgseqens.commdpi.comnih.govgoogle.com, direct application specifically to the synthesis of this compound or its core acridone structure is not prominently detailed in the immediate search results.
Biocatalysis has been successfully applied in the synthesis of various amine-containing pharmaceuticals and alkaloids, often offering advantages in creating enantiopure molecules and improving synthetic routes rsc.orgmdpi.com. Enzymes like transaminases, imine reductases, and monoamine oxidases have been utilized in such syntheses mdpi.com.
Chemoenzymatic strategies are also being explored for the synthesis of complex molecules like polyketides, aiming to integrate efficient chemical transformations with key biosynthetic enzymes uni-bayreuth.de. This can simplify synthetic routes and facilitate the creation of derivative libraries uni-bayreuth.de.
Although the specific application of chemoenzymatic or biocatalytic methods directly to the synthesis of the this compound pyranoacridone scaffold is not explicitly detailed in the search results, the broader context of biocatalysis in natural product synthesis suggests it is a relevant area of exploration for complex alkaloid structures like this compound. The development of such approaches often involves understanding biosynthetic pathways and identifying suitable enzymes that can perform specific transformations within the synthetic route uni-bayreuth.de.
Molecular Mechanisms of Action of Acronine and Its Derivatives
DNA Interaction Modalities and Consequences
Studies have demonstrated that acronine derivatives interact with DNA through both covalent and non-covalent mechanisms. researchgate.netmdpi.comacs.org These interactions can lead to the formation of stable adducts and alterations in DNA topology. nih.govnih.gov
Covalent DNA Alkylation and Adduct Formation
A key mechanism of action for certain this compound derivatives involves covalent modification of DNA through alkylation. researchgate.netnih.govacs.orgnih.gov This process leads to the formation of stable DNA adducts. nih.govnih.gov The formation of these covalent adducts has been strongly correlated with the cytotoxic and antitumor properties of active derivatives. researchgate.netnih.gov
Specificity for Guanine (B1146940) Residues (N2-amino group) in the DNA Minor Groove
Research has elucidated a notable specificity of certain this compound derivatives, such as S23906-1, for guanine residues in DNA. researchgate.netnih.gov Specifically, these compounds primarily react with the N2-amino group of guanines. researchgate.netnih.govnih.gov This alkylation event occurs predominantly within the minor groove of the DNA helix. researchgate.netnih.govmdpi.comnih.govcuni.cz The preference for the guanine N2 position in the minor groove is a distinguishing feature compared to other alkylating agents that may target different sites like N7 or O6 of guanine in the major groove. researchgate.netcuni.czoncohemakey.com
Data on the specificity of S23906-1 for guanine residues is supported by experiments using oligonucleotides with varying base compositions. For instance, a 30-mer oligonucleotide containing only G·C base pairs formed highly stable covalent complexes with S23906-1 and its analogue S28687, whereas an equivalent A·T oligonucleotide was not a good substrate. nih.gov The use of oligonucleotides containing inosines (which lack the N2-amino group) instead of guanines further confirmed the guanine N2-amino group as the primary reactive site. nih.gov
Influence of Stereoisomeric Configuration on DNA Destabilization
The stereochemistry of this compound derivatives significantly influences their interaction with DNA and their biological activity. mdpi.comnih.govcaltech.edu For instance, studies on the cis-enantiomers of the benzo[b]acronycine derivative S23906-1 have shown that the stereoisomeric position of the reactive acetate (B1210297) groups impacts DNA alkylation potency and the resulting DNA helix opening. nih.gov The conformation of the compound is crucial for its activity. researchgate.netmdpi.com The presence of the active acetate group in the S-orientation has been shown to lead to stronger destabilization of DNA compared to the R-orientation, correlating with increased cytotoxicity and antitumor activity of the S-stereoisomer. researchgate.netmdpi.com
Data highlighting the influence of stereoisomeric configuration on DNA destabilization can be illustrated by comparing the effects of different enantiomers on DNA melting temperature (Tm) or susceptibility to nucleases. While specific quantitative data tables for this compound stereoisomers' effect on Tm were not explicitly detailed in the search results, the principle that stereochemistry impacts DNA binding and subsequent effects is well-established for DNA-interacting molecules. nih.govcaltech.edu The differential local opening of DNA induced by the S and R orientations of the acetate on the C1 asymmetric carbon of S23906-1, as visualized by techniques like nuclease S1 mapping, provides evidence for this stereochemical influence. nih.gov
Non-Covalent DNA Intercalation Studies and Binding Affinities
Studies on acridone (B373769) derivatives, structurally related to this compound, have investigated their DNA binding properties, including intercalation. mdpi.comijrpc.comsemanticscholar.org These studies often employ techniques such as UV spectroscopy, fluorescence spectroscopy (e.g., using ethidium (B1194527) bromide displacement assays), and thermal denaturation studies to assess binding affinity and mode. heraldopenaccess.usijrpc.comsemanticscholar.orgmdpi.com
Data on binding affinities are often expressed as binding constants (Kb or Kapp). For example, studies on various acridone derivatives have reported binding constants in the range of 0.49-1.92 x 10^4 M^-1 based on UV spectroscopy with Calf Thymus DNA (CT-DNA). ijrpc.com Another study on novel 1,3-diacetoxy-acridones reported binding constants (Ki) up to 10.38 x 10^4 M^-1, with compounds bearing planar tricyclic rings and electron-withdrawing groups showing high binding affinity. semanticscholar.org
Here is a representative table format for presenting DNA binding affinity data, based on the types of data found in the search results for related acridone compounds:
| Compound Class/Derivative | Method | DNA Source | Binding Constant (Units) | Notes | Source |
| Acridone derivatives | UV Spectroscopy | CT-DNA | 0.49-1.92 x 10^4 M^-1 | Correlation with hypochromicity | ijrpc.com |
| 1,3-Diacetoxy-acridones | Absorption Titration | CT-DNA | Up to 10.38 x 10^4 M^-1 | Higher affinity with specific substituents | semanticscholar.org |
| Acridine (B1665455) trimer | Equilibrium Dialysis | Poly[d(A-T)] | 2.2 x 10^11 M^-1 (0.3M Na+) | Very high affinity, tris-intercalation | nih.gov |
| Acridin-9-ylthiourea | Equilibrium Dialysis | Oligonucleotides | Varied by sequence step | Preference for TA and CG steps | nih.gov |
Note: While direct intercalation data for this compound itself was limited, data from related acridone and acridine derivatives illustrate the methods and range of binding affinities observed for this class of compounds.
Impact on DNA Topology and Structure (e.g., Helix Destabilization, Single-stranded DNA Generation)
A significant consequence of the interaction of certain this compound derivatives with DNA is the alteration of DNA topology and structure. Unlike many DNA-binding molecules that stabilize the DNA duplex, active this compound derivatives, particularly those that alkylate DNA, can lead to helix destabilization. mdpi.comnih.govresearchgate.net
The covalent binding of compounds like S23906-1 and its monoacetate analogue S28687-1 to DNA has been shown to induce a marked destabilization of the double helix. nih.govresearchgate.net This destabilization can result in the local opening of the DNA helix and the formation of alkylated single-stranded DNA (ssDNA). mdpi.comnih.govresearchgate.net This "helicase-like" activity is considered a unique property of S23906-1 compared to other anticancer agents. mdpi.comresearchgate.net
Evidence for DNA helix destabilization comes from studies using techniques such as nuclease S1 mapping, which can detect single-stranded regions in DNA, and measurements of DNA melting temperature (Tm). nih.govnih.gov Alkylation of guanines in DNA by S28687-1, for instance, leads to a local denaturation of DNA, making it susceptible to cleavage by nuclease S1 and significantly decreasing the Tm of DNA. nih.gov
Data on the impact on DNA melting temperature can be presented in a table format:
| Compound/Derivative | DNA Type | Effect on Tm | Notes | Source |
| Acronycine | DNA | No evidence | Based on early spectrophotometric studies | nih.gov |
| S28687-1 | Purified DNA | Decreased Tm | Correlates with alkylation | nih.gov |
| S23906-1 | Duplex DNA | Destabilization | Leads to local opening | mdpi.comresearchgate.net |
| S-stereoisomer of S23906-1 | DNA | Stronger Destabilization | Compared to R-stereoisomer | researchgate.netmdpi.com |
The formation of alkylated ssDNA upon S23906-induced DNA alkylation is another key consequence of its interaction with DNA. mdpi.com
Perturbations of Cellular Processes and Pathways
The DNA-interacting properties of this compound and its derivatives lead to significant perturbations of various cellular processes and pathways. These perturbations are central to their biological activities, particularly their observed anticancer effects. nih.govnih.gov
The primary cellular target affected by the DNA alkylation and structural changes induced by this compound derivatives is DNA replication. nih.govresearchgate.net By forming covalent adducts and destabilizing the DNA helix, these compounds can impede the process of DNA synthesis. nih.govnih.gov This inhibition of DNA replication contributes to the antiproliferative activity observed in cancer cells. researchgate.netnih.gov
Beyond DNA synthesis, the alterations in DNA structure can also interfere with other DNA-templated processes, such as transcription and DNA repair mechanisms. nih.govnih.gov The bulky adducts formed by S23906-1, for example, can be recognized by DNA repair proteins, and the resulting interaction can influence the efficiency of repair pathways. mdpi.comnih.gov
Furthermore, the DNA damage and replication inhibition triggered by this compound derivatives can activate cellular signaling pathways that monitor genomic integrity. This can lead to cell cycle arrest, typically in the S or G2/M phases, allowing time for DNA repair or initiating programmed cell death (apoptosis). nih.govnih.govnih.gov Studies with S23906-1 have shown that it induces cell cycle perturbations, specifically G2/M arrest, and triggers apoptosis in various cancer cell lines. nih.gov The biochemical pathways leading to apoptosis can vary depending on the cell line. nih.gov
Some research also suggests that this compound and its congeners may affect nucleoside transport across plasma membranes, inhibiting the incorporation of extracellular nucleosides into nucleic acids. researchgate.net This mechanism, while distinct from direct DNA interaction, also contributes to the disruption of nucleic acid metabolism and cellular proliferation. researchgate.netnih.gov
The complex interplay between DNA interaction, structural changes, and the perturbation of downstream cellular processes like replication, repair, cell cycle control, and apoptosis underlies the biological activity of this compound and its active derivatives. nih.govnih.govnih.gov
Inhibition of Nucleic Acid Synthesis (DNA and RNA Synthesis)
This compound and certain derivatives have been shown to inhibit the synthesis of both DNA and RNA in cultured tumor cells. Monomeric this compound compounds have demonstrated effectiveness as inhibitors of DNA and RNA synthesis in in vitro systems utilizing cultured cells or cell homogenates. nih.govnih.gov This inhibition appears to be competitive with respect to nucleotide substrates, such as TTP or UTP. nih.gov
Some this compound derivatives, such as acronycine azine (Compound III), have been found to inhibit the catalytic activities of partially purified DNA and RNA polymerases in a manner competitive with respect to the DNA substrate. echemi.comresearchgate.net Spectrophotometric studies have indicated that acronycine azine can interact with DNA and RNA. nih.govechemi.com While no specific nucleic acid base specificity was discernible for this interaction, it was suggested to be related to the cytotoxic mechanism of the compound. nih.govechemi.com
In contrast, some studies with this compound itself showed no evidence of interaction with DNA through spectrophotometric or DNA melting temperature studies, nor did the drug inhibit the template activity of DNA when Escherichia coli RNA polymerase was used. researchgate.net However, this compound did inhibit the incorporation of extracellular nucleosides into the RNA and DNA of cultured L5178Y cells, suggesting an interference with nucleoside uptake rather than direct inhibition of polymerase activity or DNA interaction in this specific case. researchgate.net
The benzo[b]acronycine derivative S23906-1 has also been reported to involve inhibition of DNA synthesis in its molecular mechanism of action. nih.govechemi.comresearchgate.netnih.gov This inhibition has been observed as the complete prevention of bromodeoxyuridine (BrdU) incorporation in cells treated with S23906-1. capes.gov.brnih.gov
Cell Cycle Progression Modulation
This compound and its derivatives are known to induce perturbations in the cell cycle of tumor cells, leading to arrest at specific phases. nih.govnih.govcapes.gov.brnih.govnih.goviiarjournals.orgresearchgate.net
Induction of G0/G1 Phase Arrest
Certain this compound derivatives, such as acronycine azine (Compound III), have been shown to induce accumulation of cells in the G0/G1 phase of the cell cycle. echemi.comresearchgate.net This indicates that these compounds can prevent cells from entering the synthesis phase (S phase) and subsequent phases of the cell cycle.
Accumulation in G2/M Phase
This compound treatment has been observed to cause the accumulation of cells in the G2/M phase of the cell cycle. For instance, treatment of L-cells with 10 µg/ml this compound for 24 hours resulted in 46.4% of cells accumulating in the (G2 + M)-phase, compared to 12.1% in control cells. nih.govechemi.com This accumulation was further enhanced when combined with irradiation. nih.govechemi.com
The acronycine derivative S23906-1 has also been shown to induce a partially reversible arrest of cells in the G2/M phase at lower concentrations (e.g., 1 µM and below) in cell lines such as HT29 human colon carcinoma cells. capes.gov.brnih.govresearchgate.net This G2/M arrest induced by S23906-1 can be associated with a rapid increase in cyclin B1 levels and subsequent increase in Cdk1 activity, suggesting that cells may enter mitosis after DNA damage. mdpi.com
Irreversible Arrest in S-Phase
A significant finding regarding the derivative S23906-1 is its ability to induce an irreversible arrest in the S phase of the cell cycle at higher concentrations (e.g., 2.5 µM and above) in cell lines like HT29. capes.gov.brnih.goviiarjournals.orgresearchgate.netmdpi.com This S-phase blockade precedes the induction of apoptosis. capes.gov.brnih.govmdpi.com The S-phase arrest induced by S23906-1 is associated with the generation of replication-dependent double-strand breaks in DNA. mdpi.com
Regulation of Cyclin Protein Levels (e.g., Cyclin E Modulation)
Modulation of cyclin protein levels is another mechanism implicated in the action of this compound derivatives, particularly S23906-1. Treatment with S23906-1 has been shown to induce a significant increase in cyclin E protein levels in various cancer cell lines, including HT-29 cells. nih.govcapes.gov.brnih.govresearchgate.netmdpi.com This elevation in cyclin E occurs without significant changes in the levels of other cyclins like D1, D2, D3, or A. capes.gov.brnih.govresearchgate.net Interestingly, this overexpressed cyclin E protein in S23906-1 treated cells may not be complexed with Cdk2. capes.gov.brnih.govresearchgate.net The induction of cyclin E by S23906-1 precedes the irreversible S-phase arrest and subsequent apoptosis. capes.gov.brnih.gov Overexpression of cyclin E has also been implicated in the cytotoxic activity of S23906-1 in resistant cell lines. capes.gov.brnih.gov
Interference with Cellular Nucleoside Transport Mechanisms
This compound has been reported to inhibit the incorporation of extracellular nucleosides into cellular nucleic acids. researchgate.netnih.gov This suggests that this compound can interfere with the cellular transport mechanisms responsible for the uptake of nucleosides across the plasma membrane. researchgate.netnih.govresearchgate.net This interference with nucleoside transport can lead to a depletion of the intracellular nucleotide pool, thereby inhibiting DNA and RNA synthesis. researchgate.netnih.gov This mechanism appears to be distinct from direct interaction with DNA or inhibition of polymerase activity in some cases. researchgate.net
Here is a summary of some research findings on the cell cycle effects of this compound and its derivatives:
| Compound/Treatment | Cell Line | Concentration | Exposure Time | Observed Cell Cycle Effect | Source |
| Acronycine | L-cells | 10 µg/ml | 24 h | 46.4% G2/M accumulation | nih.govechemi.com |
| Acronycine + 150 rads X-rays | L-cells | 10 µg/ml | 24 h | 63.1% G2/M accumulation | nih.govechemi.com |
| Acronycine azine (Compound III) | UISO-BCA-1 | Not specified | Not specified | G0/G1 phase accumulation | echemi.comresearchgate.net |
| Monomeric compounds (I and II) | UISO-BCA-1 | Not specified | Not specified | Accumulation in S + G2/M phase | nih.gov |
| S23906-1 | HT29 | ≤ 1 µM | Not specified | Partially reversible G2/M arrest | capes.gov.brnih.govresearchgate.net |
| S23906-1 | HT29 | ≥ 2.5 µM | Not specified | Irreversible S phase arrest | capes.gov.brnih.govresearchgate.netmdpi.com |
| S23906-1 | HL-60, B16 | Submicromolar (HL-60) | 24 h | G2/M arrest, Apoptosis induction | nih.gov |
Induction of Apoptosis and Programmed Cell Death Pathways
Apoptosis, a form of programmed cell death characterized by distinct morphological changes such as chromatin condensation and DNA fragmentation, is a crucial mechanism for eliminating damaged or unwanted cells. uni-tuebingen.dewikipedia.orgclinicsearchonline.org this compound and its derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov This induction involves complex signaling cascades, including the activation of caspases and modulation of proteins from the Bcl-2 family. medsci.orgarchivesofmedicalscience.comresearchgate.netwaocp.orgnih.govmedsci.orgcellsignal.com
Caspase-Dependent Apoptosis Induction
Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. uni-tuebingen.dewikipedia.orgmedsci.org The apoptotic cascade often involves the activation of initiator caspases (e.g., caspase-8, caspase-9) which, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-6, caspase-7), leading to the systematic dismantling of the cell. wikipedia.orgmedsci.orgcellsignal.comactaorthop.org While the precise details for this compound are still being elucidated, studies on other anticancer agents and acridine derivatives highlight the importance of caspase activation in their pro-apoptotic effects. nih.govmedsci.orgnih.govgoogleapis.com For instance, some compounds induce apoptosis via caspase activation mechanisms, with increases observed in the activities of caspases like caspase-3 and caspase-9. medsci.orgmedsci.org
Modulation of Pro- and Anti-Apoptotic Protein Ratios (e.g., Bax/Bcl-2)
The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family, is a critical determinant of a cell's susceptibility to apoptosis. medsci.orgarchivesofmedicalscience.comresearchgate.netwaocp.orgnih.gov Anti-apoptotic proteins like Bcl-2 inhibit apoptosis, while pro-apoptotic proteins like Bax promote it. archivesofmedicalscience.comwaocp.org The ratio of Bax to Bcl-2 is considered a rheostat that dictates whether a cell commits to death or survival signals. medsci.orgarchivesofmedicalscience.comresearchgate.netwaocp.orgnih.gov An increased Bax/Bcl-2 ratio generally favors the induction of apoptosis, often by influencing mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. medsci.orgresearchgate.netnih.govcellsignal.com Research on various anticancer agents has shown that modulating the expression levels of Bax and Bcl-2, leading to an increased Bax/Bcl-2 ratio, is a mechanism by which they induce apoptosis. medsci.orgarchivesofmedicalscience.comresearchgate.netwaocp.orgnih.govnih.gov
| Protein | Role in Apoptosis | Effect of Increased Expression |
| Bax | Pro-apoptotic | Promotes apoptosis |
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis |
Table 1: Roles of Bax and Bcl-2 in Apoptosis archivesofmedicalscience.comwaocp.org
Mitotic Catastrophe and Checkpoint Kinase Activation
Mitotic catastrophe is a type of cell death that results from aberrant mitosis, often triggered by DNA damage or defects in cell cycle checkpoints. frontiersin.orgresearchgate.netd-nb.info It is considered an oncosuppressive mechanism that prevents the survival of cells with compromised genomic integrity. frontiersin.orgd-nb.info While not a distinct form of programmed cell death itself, it can precede apoptosis or other death pathways. frontiersin.orgd-nb.info Activation of checkpoint kinases, such as Chk1 and Chk2, is involved in regulating cell cycle progression and can play a role in the decision between cell cycle arrest and mitotic catastrophe. frontiersin.orgresearchgate.netd-nb.infonih.gov Perturbations in these checkpoints or DNA damage can lead to abnormal mitosis and subsequent cell death. frontiersin.orgresearchgate.netd-nb.info Some anticancer agents induce mitotic catastrophe by interfering with mitotic processes and checkpoint control. frontiersin.orgresearchgate.netd-nb.infopreprints.org
Interactions with Key Cellular Enzymes and Molecular Targets
This compound and its derivatives exert their cellular effects, in part, through interactions with key enzymes and molecular targets involved in DNA metabolism and cell cycle control. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netscilit.com
DNA Topoisomerase Inhibition (Type I and Type II)
DNA topoisomerases are essential enzymes that regulate DNA topology by creating transient breaks in DNA strands to relieve supercoiling and disentangle DNA during processes like replication and transcription. wikipedia.orgacgpubs.orgca.govmdpi.com Type I topoisomerases create single-strand breaks, while Type II topoisomerases create double-strand breaks. wikipedia.orgacgpubs.orgca.gov Inhibition of these enzymes can lead to the accumulation of DNA breaks, replication stress, and ultimately cell death, making them important targets for anticancer drugs. wikipedia.orgca.govmdpi.comresearchgate.net
Some acridine derivatives, structurally related to this compound, have been shown to intercalate into DNA and inhibit topoisomerase activity. nih.govresearchgate.netresearchgate.netacs.org While direct evidence from the search results specifically detailing this compound's interaction with DNA topoisomerases Type I and Type II is limited, the mechanism of action of some this compound derivatives involves DNA alkylation. nih.govnih.govresearchgate.netacs.org Additionally, other alkaloids and acridine-based compounds have demonstrated inhibitory effects on both Type I and Type II DNA topoisomerases. nih.govacgpubs.orgnih.gov These inhibitors can act as "poisons" by stabilizing the enzyme-DNA complex and preventing re-ligation, or as "catalytic inhibitors" by preventing the enzyme from completing its catalytic cycle. wikipedia.orgca.gov
| Topoisomerase Type | Function | Effect of Inhibition |
| Type I | Relieves positive and negative supercoils | Accumulation of single-strand breaks, replication stress |
| Type II | Relieves positive and negative supercoils, decatenates DNA | Accumulation of double-strand breaks, G2/M arrest |
Table 2: Overview of DNA Topoisomerase Types and Effects of Inhibition wikipedia.orgacgpubs.orgca.gov
The molecular mechanisms of this compound and its derivatives involve complex interactions within the cell, primarily centered on disrupting DNA integrity and inducing programmed cell death pathways. Further research is ongoing to fully elucidate the intricate details of these mechanisms and their implications for therapeutic development.
Telomerase Modulation
Acridone derivatives, including this compound, have been suggested to disrupt the normal functioning of tumor cells by affecting enzymes that regulate DNA topology, such as telomerases. ijpsjournal.comijpsjournal.com Telomerases are crucial for maintaining telomere length in cancer cells, contributing to their immortality. Acridine-based compounds, structurally related to acridones, have been shown to inhibit telomerase activity and induce telomere shortening. nih.gov This inhibition can occur through mechanisms such as the stabilization of G-quadruplex structures in telomeric DNA, which can impede telomerase access and function. nih.gov Furthermore, the protein GAPDH, known to bind to this compound-DNA adducts, has also been observed to interact with telomeric DNA and influence telomere degradation. nih.govmdpi.com This suggests a potential interplay between DNA adduct formation, protein binding, and telomere maintenance in the mechanism of action of this compound derivatives.
Cyclin-Dependent Kinase (CDK) Modulation
Modulation of cyclin-dependent kinase (CDK) activity represents another potential mechanism through which this compound derivatives exert their effects. Research into S23906-1, a diester derivative of 1,2-dihydrobenzo[b]acronycine, indicates that its molecular mechanism of action may involve the modulation of cyclin E protein levels. researchgate.netnih.govnih.govechemi.com Cyclin E is a key regulatory protein involved in the progression of the cell cycle from the G1 phase to the S phase. By influencing cyclin E levels, S23906-1 can contribute to the inhibition of DNA synthesis, ultimately leading to apoptosis in cancer cells. researchgate.netnih.govnih.govechemi.com The broader class of acridone derivatives is also considered to have potential inhibitory effects on protein kinases, which include CDKs. ijpsjournal.comijpsjournal.com
Hypoxia-Inducible Factor 1 (HIF-1) as a Potential Pharmacological Target
Hypoxia-inducible factor 1 (HIF-1) is a transcriptional activator that plays a critical role in the adaptation of cancer cells to hypoxic environments within tumors. researchgate.netnih.gov HIF-1 promotes tumor growth and vascularization by activating genes involved in angiogenesis and metabolism. nih.gov Studies have identified HIF-1 as a promising pharmacological target for cancer therapy, and various natural products, including alkaloids, have demonstrated the potential to inhibit HIF-1. researchgate.netphcogrev.com Acronycine has been listed among plant-based compounds that exhibit HIF-1 inhibitory potential. researchgate.net While the precise mechanism of HIF-1 modulation by this compound itself requires further specific investigation, the activity of related acridine derivatives, such as acriflavine, which inhibits HIF-1 dimerization by binding directly to HIF-1α and HIF-2α, supports the plausibility of the acridone scaffold influencing HIF-1 signaling. nih.govnih.gov
Protein Recognition of this compound-DNA Adducts (e.g., GAPDH Binding)
A significant aspect of the molecular mechanism of action of certain this compound derivatives involves the formation of DNA adducts and their subsequent recognition by cellular proteins. The benzo[b]acronycine derivative S23906-1 is known to alkylate guanine nucleobases, specifically at the N-2 amino group, within the minor groove of the DNA helix. researchgate.netnih.gov This alkylation leads to a local distortion and opening of the DNA double helix, a characteristic associated with its cytotoxic activity. nih.gov
Research has identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein that directly binds to S23906-1-alkylated DNA. nih.govmdpi.comnih.govdntb.gov.ua This binding is dependent on the presence of the drug adduct and is influenced by the DNA sequence and structure, occurring on single-stranded, double-stranded, and telomeric sequences. nih.govnih.gov The interaction between GAPDH and S23906-DNA adducts appears to be a crucial component of the compound's mechanism of action. nih.govnih.govdntb.gov.ua Studies have shown that alkylation by S23906-1 leads to an increased binding of GAPDH, as well as its protein partner HMG (high-mobility group) B1, to the chromatin. nih.gov
The binding of GAPDH to DNA adducts is an area of ongoing investigation, particularly concerning its multiple roles in cellular processes, including apoptosis and DNA repair. nih.govnih.govresearchgate.net The interaction of GAPDH with DNA in this context may involve its NAD+ binding site. nih.govmdpi.com This protein recognition of drug-induced DNA modifications highlights a complex interplay between this compound derivatives, DNA structure, and cellular protein machinery in mediating their biological effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Computational Approaches to SAR and QSAR Analysis
Computational methods play a crucial role in predicting and understanding the relationship between chemical structure and biological activity for Acronine analogs. These approaches utilize various molecular descriptors and simulation techniques.
Application of Molecular Descriptors (Topological, Electrostatic, Constitutional, Geometrical)
Molecular descriptors are numerical values that capture different aspects of a molecule's structure and properties. In QSAR studies of this compound derivatives, various descriptors have been employed to build predictive models. For instance, studies have utilized physicochemical parameters such as logP (partition coefficient), polar surface area, and calculated molar refractivity in QSAR analyses to correlate structural features with biological activity, such as DNA binding and cytotoxicity nih.gov. Electrostatic descriptors have also been found to be particularly useful in correlating structure with the cytotoxic and antitumor activity of this compound analogues nih.gov. Topological indices, which describe the connectivity and branching of atoms in a molecule, have been used in developing QSAR models to predict the in vitro activity of compounds, including this compound, against Mycobacterium avium complex oup.com.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a larger biological target, such as a protein or DNA. These simulations provide insights into the nature of ligand-target interactions and help explain the observed biological activity. Docking studies have been performed on this compound-related compounds, such as thioacridone derivatives, to compare the binding of compounds with different potencies and to predict desirable chemical characteristics for drug design nih.gov. These studies can reveal the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target ijpras.com. For bis-acridone derivatives, molecular docking studies have revealed binding energies and provided insights into their interaction with targets like topoisomerase II ijpsjournal.comijpsjournal.com.
Development of Predictive Models for Biological Activity
QSAR studies aim to develop mathematical models that can predict the biological activity of new compounds based on their molecular descriptors. These models can help prioritize the synthesis and testing of compounds that are most likely to be active. Multiple linear regression analysis has been used in QSAR studies of this compound-related compounds, yielding regression equations that correlate physicochemical parameters with biological activities like DNA binding and cytotoxicity nih.gov. Stepwise regression analysis has also been employed to select key independent factors affecting the activity of benzo[b]acronycine derivatives and establish QSAR equations that can estimate the antitumor activity of this class of compounds and theoretically design new, highly active structures researchgate.net. Computational tools are utilized in QSAR studies to evaluate drug-likeness and predict pharmacokinetic and pharmacodynamic characteristics ijpsjournal.comijpsjournal.com.
Experimental Validation of SAR Hypotheses
Experimental studies involving the synthesis and biological evaluation of this compound derivatives are crucial for validating the hypotheses generated from computational SAR and QSAR analyses. These studies directly assess the impact of structural modifications on biological activity.
Influence of Functional Group Substitutions on Biological Activity
Modifications to the functional groups on the this compound core structure have a significant impact on its biological activity. SAR studies have demonstrated the crucial role of specific structural features. For instance, the presence of a 1,2-double bond on the pyran ring of acronycine series compounds has been indicated as an essential requirement for cytotoxicity researchgate.net. Synthetic modifications, such as the development of benzo[b]acronycine derivatives with an additional aromatic ring fused to the skeleton, have led to compounds with distinctly potent cytotoxicity and anti-tumor activity compared to this compound researchgate.net. The introduction of a butyl alkyl side chain at certain positions on substituted acridones has been shown to significantly enhance cytotoxic activity ijpsjournal.com. Conversely, the absence of certain methyl groups or the substitution with methoxy (B1213986) or thiomethyl groups at specific positions in related structures can result in a loss of antitumor activity nih.gov. The substitution of hydroxyl, methoxy, ester, or amino groups at C10 in ellipticine (B1684216) derivatives (a related alkaloid class) can enhance DNA binding affinity nih.gov.
Impact of Acridone (B373769) Nucleus Modifications on DNA Binding and Cytotoxicity
Modifications to the acridone nucleus of this compound and its derivatives have a profound impact on their ability to bind to DNA and exert cytotoxic effects. The planar aromatic structure of the acridone core is fundamental to its interaction with DNA, primarily through intercalation. nih.govmdpi.com This intercalation involves the insertion of the planar chromophore between the base pairs of the DNA double helix, leading to unwinding and lengthening of the DNA structure. nih.gov
Research has explored various modifications to the acridone nucleus to optimize DNA binding and cytotoxicity. These modifications can include substitutions at different positions of the acridone ring, alterations to fused rings, and the addition of side chains. nih.govacs.orgijpsjournal.com
One key area of investigation involves substitutions on the acridone ring. Studies on benzo[a]acronycine and benzo[b]acronycine series, which are related to this compound and feature additional fused rings, have shown that substitutions at position 10 on the A ring can maintain cytotoxic activity. nih.govresearchgate.net This suggests that this position may tolerate modifications without significantly disrupting the essential interactions required for activity.
The presence and modification of the fused pyran ring in this compound are also critical. Compounds lacking this pyran ring have been observed to be devoid of significant biological activity, highlighting its importance for the cytotoxic properties. acs.orgresearchgate.net Modifications within the pyran ring, such as the introduction of hydroxyl or epoxy groups, have been shown to improve activity and pharmacological properties in some this compound derivatives. acs.org For instance, cis-1,2-dihydroxyacronycine derivatives and their diacetate forms have demonstrated enhanced activity. acs.org
The nature of substituents on the acridone nucleus, particularly their electronic properties, plays a significant role in cytotoxicity. Studies on bis-acridone derivatives have indicated that the addition of electron-withdrawing groups can significantly improve cytotoxic activity. ijpsjournal.com Compounds with more potent electron-withdrawing groups exhibited lower IC50 values (higher cytotoxicity) compared to those with less potent or electron-donating groups. ijpsjournal.com
Furthermore, the position of substituents on the acridone core influences activity. For example, SAR studies on acridine (B1665455) cores (structurally related to acridones) have indicated that electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 can lead to a considerable increase in antiproliferative activity. mdpi.com
The length and nature of side chains attached to the acridone nitrogen (N-10 position) can also impact DNA binding and cytotoxicity. While the provided text doesn't give specific detailed data tables for this compound modifications, related studies on acridine and acridone derivatives illustrate these relationships. For example, bis-acridone derivatives with longer chain lengths showed improved inhibitory action against certain cancer cell lines. ijpsjournal.com
DNA binding studies, often performed using techniques like absorption titration with calf thymus DNA (CT-DNA), are used to quantify the affinity of acridone derivatives for DNA. ijpsr.com Higher binding ability is often correlated with increased cytotoxicity. ijpsr.com For example, certain acridone derivatives with electron-withdrawing groups attached to the nucleus showed improved binding ability to DNA. ijpsr.com
Illustrative Data (Based on general trends in acridone SAR, specific data for this compound modifications would require specific experimental studies):
While direct comparative data tables for this compound nucleus modifications and their impact on DNA binding and cytotoxicity were not explicitly found in the search results, the trends observed in studies of related acridone and acridine derivatives can be illustrative. The following table represents hypothetical data based on these observed trends to demonstrate the concept of SAR.
| Compound Feature (Hypothetical Modification) | Impact on DNA Binding Affinity (Relative) | Impact on Cytotoxicity (Relative IC50) | Notes (Based on Literature Trends) |
| Unsubstituted Acridone Nucleus | Moderate | Moderate | Baseline comparison. nih.gov |
| Addition of Fused Pyran Ring (like this compound) | Increased | Increased | Essential for significant activity. acs.orgresearchgate.net |
| Electron-Withdrawing Group on Acridone Ring | Increased | Decreased IC50 (Increased Potency) | Observed in bis-acridones and other derivatives. ijpsjournal.comijpsr.com |
| Electron-Donating Group on Acridone Ring | Decreased/Moderate | Increased IC50 (Decreased Potency) | General trend, specific position matters. mdpi.com |
| Modification of Pyran Ring (e.g., diol) | Varied, potentially increased | Increased Potency | Can improve pharmacological properties. acs.org |
| Absence of Pyran Ring | Significantly Decreased | Significantly Decreased | Loss of essential structural feature. acs.orgresearchgate.net |
Note: This table is illustrative and based on general trends reported for acridone/acridine derivatives. Specific experimental data for each possible modification of the this compound nucleus would be required for a precise quantitative analysis.
Detailed Research Findings (Synthesized from search results):
Preclinical in Vitro and Cellular Model Systems for Acronine Research
Selection and Characterization of Human and Murine Cancer Cell Lines for Efficacy Assessment
The selection of appropriate cancer cell lines is a critical first step in evaluating the efficacy of acronine and its analogs in vitro. Researchers utilize a diverse panel of human and murine cancer cell lines representing various tumor types to assess the breadth of activity of these compounds epo-berlin.comnih.gov. For example, studies have investigated the cytotoxic activity of this compound derivatives against cell lines derived from human colon carcinoma (HT29), murine leukemia (L1210), and human breast cancer (MCF-7 and SiHa) capes.gov.brgrafiati.comnih.gov. The HT29 human colon carcinoma cell line, in particular, has been noted for its sensitivity to the this compound derivative S23906-1 in clonogenic assays capes.gov.brnih.gov. The characterization of these cell lines, including their genetic background, molecular profiles, and growth characteristics, is important for interpreting experimental results and understanding the potential selectivity of the compounds nih.govdiag2tec.com.
Methodologies for Evaluating Cellular Antiproliferative and Cytotoxic Activity
Evaluating the ability of this compound derivatives to inhibit cancer cell growth (antiproliferative activity) and induce cell death (cytotoxic activity) is a primary focus of in vitro studies. Several methodologies are employed for this purpose.
Clonogenic Assays
Clonogenic assays, also known as colony formation assays, are a standard method for assessing the reproductive viability of cells after treatment with cytotoxic agents wikipedia.orgresearchgate.net. This assay measures the ability of a single cell to proliferate and form a colony of a certain size (typically 50 or more cells) wikipedia.org. It is considered a sensitive indicator of long-term cell survival and is frequently used in cancer research to determine the effectiveness of drugs wikipedia.org. Studies have shown that the this compound derivative S23906-1 exhibits high potency in clonogenic assays nih.govresearchgate.netnih.gov. For instance, the HT29 human colon carcinoma cell line was found to be significantly more sensitive to S23906-1 than to this compound in a clonogenic survival assay capes.gov.brnih.gov. The procedure typically involves seeding a defined number of cells in culture vessels, treating them with varying concentrations of the compound, allowing sufficient time for colony formation (usually 1-3 weeks), and then fixing, staining, and counting the resulting colonies wikipedia.orgresearchgate.net.
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are widely used to quantify the number of live cells in a population following treatment abcam.comnih.gov. These assays often rely on metabolic activity as an indicator of cell health abcam.com. Common colorimetric methods include the MTT, MTS, XTT, and WST-1 assays, which utilize tetrazolium salts that are reduced by metabolically active cells to form a colored formazan (B1609692) product abcam.comnih.govpromega.comcreative-bioarray.comnih.govmdpi.com. The intensity of the color produced is directly proportional to the number of viable cells nih.govpromega.comcreative-bioarray.com. The Sulforhodamine B (SRB) assay is another widely used colorimetric method that measures cell mass by the binding of the SRB dye to cellular proteins creative-bioarray.com. Unlike tetrazolium assays, the SRB assay is considered a true cell enumeration method as it does not rely on metabolic activity nih.gov. These assays can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 value) nih.govdiag2tec.commdpi.com. Studies on this compound and its derivatives have employed these assays to demonstrate their antiproliferative and cytotoxic effects on various cancer cell lines capes.gov.brgrafiati.comnih.govmdpi.comnih.gov.
Cell Cycle Analysis Techniques (e.g., Flow Cytometry for DNA Content Distribution)
Cell cycle analysis is crucial for understanding how this compound and its derivatives affect the progression of cells through the different phases of the cell cycle (G1, S, G2, and M) nih.govcapes.gov.brnih.govnih.govwikipedia.orgyoutube.com. Flow cytometry is a widely used technique for this purpose, typically by measuring the DNA content of individual cells stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4,6-diamidino-2-phenylindole (DAPI) wikipedia.orgyoutube.comthermofisher.comcaister.comabcam.co.jp. As cells progress through the cell cycle, their DNA content changes: G1 phase cells have a diploid (2N) amount of DNA, S phase cells are actively synthesizing DNA and have an intermediate amount, and G2/M phase cells have a tetraploid (4N) amount of DNA wikipedia.orgyoutube.comcaister.com. Flow cytometry generates a histogram of DNA content distribution, allowing researchers to quantify the percentage of cells in each phase wikipedia.orgyoutube.comthermofisher.comcaister.com. Perturbations in cell cycle distribution, such as arrest in a specific phase, can indicate a compound's mechanism of action nih.govechemi.comcapes.gov.brnih.govnih.gov. For example, the this compound derivative S23906-1 has been shown to induce uncommon cell cycle perturbations, including a partially reversible arrest in G2+M and an irreversible arrest in S phase in HT29 cells nih.govnih.govcapes.gov.brnih.gov. This compound azine has been reported to induce accumulation of cells in the G0/G1 phase echemi.com.
Biochemical Assays for Enzyme Inhibition and Protein Modulation
Biochemical assays are employed to investigate the molecular targets of this compound and its derivatives, including their potential to inhibit enzymes or modulate protein levels nih.govresearchgate.netechemi.comepo-berlin.commdpi.comwikipedia.orgbioivt.comgoogle.comnih.govnih.govnih.govbloodtransfusion.it. Enzyme inhibition assays measure the effect of a compound on the catalytic activity of specific enzymes wikipedia.orgbioivt.comnih.govnih.gov. These assays can be performed using purified enzymes or in cell lysates wikipedia.org. This compound azine, for instance, has been shown to inhibit the catalytic activities of DNA and RNA polymerases in vitro echemi.com. Acridine (B1665455) derivatives, structurally related to this compound, have been investigated for their ability to inhibit topoisomerase IIα mdpi.com. Protein modulation studies examine how a compound affects the expression levels or activity of specific proteins within cells nih.govresearchgate.netepo-berlin.comgoogle.comnih.govbloodtransfusion.it. Techniques such as Western blotting or ELISA can be used to quantify protein levels epo-berlin.comgoogle.com. Research suggests that the mechanism of action of S23906-1 could involve the modulation of cyclin E protein levels nih.govresearchgate.netnih.gov.
DNA Binding and Damage Assessment in Cellular and Cell-Free Contexts
Investigating the interaction of this compound and its derivatives with DNA is crucial for understanding their genotoxic potential and mechanism of action researchgate.netresearchgate.netechemi.comgrafiati.commdpi.comnih.govmarjoriebrandlab.comnih.govplos.orgnih.gov. Studies suggest that this compound derivatives, particularly S23906-1, may act as DNA alkylating agents nih.govresearchgate.netresearchgate.netnih.govgrafiati.com. This involves the formation of covalent adducts with DNA, such as binding to the exocyclic amino group of guanine (B1146940) residues in the minor groove, which can lead to local opening or destabilization of the DNA helix researchgate.netresearchgate.net.
DNA binding can be assessed using various techniques in both cellular and cell-free systems marjoriebrandlab.comnih.gov. These can include spectroscopic methods to observe changes in DNA properties upon binding of the compound mdpi.com. Cell-free systems, using purified DNA or chromatin, allow for direct examination of the interaction without the complexities of cellular uptake and metabolism marjoriebrandlab.comnih.govnih.gov.
DNA damage assessment evaluates the extent and type of damage induced by the compounds marjoriebrandlab.comnih.govplos.orgnih.gov. Techniques such as the comet assay can detect DNA strand breaks plos.org. Assays measuring the incorporation of radiolabeled nucleotides can assess DNA repair activity in cell-free systems using damaged DNA templates nih.govnih.gov. The ability of proteins to recognize and bind to damaged DNA can also be studied in cellular extracts or with purified proteins and damaged DNA templates nih.govmarjoriebrandlab.complos.org. The mechanism of action of S23906-1 is thought to involve DNA alkylation, inhibition of DNA synthesis, and subsequent apoptosis nih.govresearchgate.netnih.gov. Inhibition of DNA synthesis can be observed by techniques like the prevention of bromodeoxyuridine (BrdU) incorporation capes.gov.brnih.gov.
Apoptosis Detection Assays (e.g., Annexin-V Staining, Caspase Activity)
Apoptosis, a form of programmed cell death, is a critical process in maintaining tissue homeostasis and eliminating damaged or unwanted cells actaorthop.orgnih.govaging-us.com. Its deregulation is implicated in various diseases, including cancer actaorthop.orgaging-us.com. In preclinical research involving cellular model systems, detecting and quantifying apoptosis is essential for understanding the potential therapeutic mechanisms of compounds like this compound. Common methods employed for this purpose include Annexin-V staining and caspase activity assays bmglabtech.com.
Annexin-V staining is a widely used technique for identifying cells undergoing early apoptosis. This method relies on the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet to the outer leaflet of the plasma membrane during the early stages of apoptosis bmglabtech.comspringernature.com. Annexin-V is a protein that has a high affinity for PS in the presence of calcium ions bmglabtech.comspringernature.comnih.gov. By conjugating Annexin-V to a fluorophore (such as FITC or PE), researchers can detect apoptotic cells using flow cytometry or fluorescence microscopy bmglabtech.comspringernature.combdbiosciences.com. Cells that stain positive for Annexin-V but exclude vital dyes like Propidium Iodide (PI) or 7-AAD (which only enter cells with compromised membrane integrity, indicative of late apoptosis or necrosis) are typically considered to be in early apoptosis springernature.comnih.govbdbiosciences.com.
Caspase activity assays measure the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis actaorthop.orgnih.govaging-us.comthermofisher.com. Initiator caspases (e.g., caspase-8, caspase-9) are activated upstream in the apoptotic pathways, which in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7) actaorthop.orgnih.govaging-us.com. These executioner caspases are responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis actaorthop.orgnih.govaging-us.com. Caspase activity assays often utilize substrates that are cleaved by specific caspases, releasing a detectable signal (e.g., a fluorescent or luminescent molecule) that is proportional to the enzyme activity thermofisher.comaltogenlabs.comcreative-bioarray.compromega.com. Assays for caspase-3 and caspase-7 activity are particularly common as these are key executioners of apoptosis thermofisher.comaltogenlabs.comcreative-bioarray.compromega.com.
While specific detailed data tables directly linking this compound treatment to quantitative Annexin-V staining or caspase activity across various cellular models were not extensively found in the immediate search results, the principles of these assays are fundamental to assessing the pro-apoptotic effects of potential therapeutic agents like this compound in preclinical studies googleapis.comepo.orggoogleapis.comuchicago.edu. Research involving compounds, including potentially this compound or its derivatives, frequently employs these methods to demonstrate the induction of programmed cell death in cancer cell lines googleapis.comepo.orggoogleapis.comuchicago.eduresearchgate.net. For instance, studies investigating the anti-cancer activity of various agents in cellular models often utilize Annexin-V/PI dual staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry researchgate.netnih.gov. Similarly, caspase activity assays, such as those measuring caspase-3/7 activation, are standard tools to quantify apoptosis induction in tissue-specific biological models and assess the efficacy of compounds altogenlabs.comcreative-bioarray.compromega.com.
The application of these assays in this compound research would involve treating relevant cell lines (e.g., cancer cell lines) with this compound and then using Annexin-V staining to determine the percentage of cells undergoing apoptosis at different time points and concentrations. Simultaneously, caspase activity assays would be performed on cell lysates or directly in live cells to measure the activation levels of specific caspases, providing further evidence of apoptosis induction and potentially insight into the involved pathways.
While direct quantitative data for this compound from the search results is limited to general mentions of its anti-tumor properties and the use of these assays in related research googleapis.comepo.orggoogleapis.comuchicago.edu, the methodologies described for Annexin-V and caspase assays are directly applicable to studying this compound's effects.
For illustrative purposes, a hypothetical data structure for presenting results from such assays in this compound research is shown below. Actual data would be generated through specific experimental protocols involving this compound treatment of chosen cell lines.
Hypothetical Data Structure for Apoptosis Detection Assays in this compound Research
| Cell Line | Treatment | Concentration (µM) | Time (h) | % Early Apoptotic Cells (Annexin-V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin-V+/PI+ or Annexin-V-/PI+) | Caspase-3/7 Activity (Relative Fluorescence/Luminescence Units) |
| Cell Line A | Control | 0 | 24 | X.X | Y.Y | Z.Z |
| Cell Line A | This compound | C1 | 24 | X1.X1 | Y1.Y1 | Z1.Z1 |
| Cell Line A | This compound | C2 | 24 | X2.X2 | Y2.Y2 | Z2.Z2 |
| Cell Line B | Control | 0 | 48 | X.X | Y.Y | Z.Z |
| Cell Line B | This compound | C3 | 48 | X3.X3 | Y3.Y3 | Z3.Z3 |
Note: This table presents a hypothetical structure for data that would be generated from conducting Annexin-V staining and caspase activity assays in this compound research. The values (X.X, Y.Y, Z.Z, etc.) are illustrative and not representative of actual experimental results.
The detailed findings from such studies would involve analyzing the dose- and time-dependent effects of this compound on the induction of apoptosis, as indicated by increases in the percentage of Annexin-V positive cells and elevated caspase activity. Comparisons would typically be made to untreated control cells to determine the specific impact of this compound.
Advanced Analytical Methodologies for Acronine Research
Chromatographic Techniques for Separation and Purification
Chromatography plays a vital role in separating Acronine from complex mixtures, such as plant extracts or reaction products, and for purifying it to a high degree.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC)
HPLC is a widely used technique for both analytical and preparative separation of this compound and its derivatives. Preparative HPLC, utilizing larger columns and higher flow rates, is employed for purifying larger quantities of compounds. nih.govsorbtech.com Analytical HPLC is used for qualitative and quantitative analysis, as well as monitoring purification progress. researchgate.net UPLC, a more recent evolution of HPLC using smaller particles and higher pressures, offers improved resolution, speed, and sensitivity, making it suitable for complex sample analysis.
Research findings indicate the use of preparative HPLC for purifying acridone (B373769) alkaloids. For example, a study on Zanthoxylum simullans used semi-preparative HPLC with a linear gradient of aqueous methanol (B129727) containing trifluoroacetic acid to isolate acridone alkaloids. semanticscholar.org Another study involving Acronychia crassipetala utilized preparative HPLC with a C18 column and methanol/water gradients to purify prenylated acetophenones, highlighting the applicability of HPLC for compounds from Acronychia species which also produce this compound. nih.gov
An example of a preparative HPLC method for purifying compounds from Acronychia crassipetala involved loading a hexane (B92381) extract onto a C18 column and eluting with a linear gradient of methanol/water. nih.gov
| Column Type | Mobile Phase | Flow Rate | Application | Source |
| C18 Kinetex (5 µm, 250 × 21.2 mm) | 35-100% MeOH/H₂O (with 0.1% FA) | 10 mL/min | Purification of compounds from Acronychia crassipetala extract | nih.gov |
| Shim-pack CLC-ODS [I.D. 6.0 x 150 mm] | MeCN/HOAc/H₃PO₄/H₂O (various ratios) | 1.0 ml/min | Qualitative analysis of isolated flavonoids (related to Acronychia research) | researchgate.net |
| Semi-preparative HPLC | 10-70% aq. MeOH in 0.5% TFA | 9.0 mL/min | Purification of acridone alkaloids from Zanthoxylum simullans | semanticscholar.org |
Gas Chromatography (GC)
Gas chromatography is another technique that has been applied to the analysis of this compound. A study published in the Journal of Pharmaceutical Sciences in 1969 specifically details the quantitative determination of this compound by gas chromatography. acs.orgcabidigitallibrary.orgnih.gov GC is typically suitable for volatile or semi-volatile compounds that are thermally stable. The application of GC for this compound analysis suggests it can be analyzed in the gas phase, possibly after derivatization if necessary.
Thin-Layer Chromatography (TLC) and Preparative Column Chromatography
Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid technique used for monitoring reaction progress, assessing the purity of samples, and preliminary separation of compounds like this compound. ijpsjournal.comchemicalbook.com TLC is often used before scaling up to preparative methods. Visualization of this compound and related compounds on TLC plates can be achieved using UV light or specific spray reagents, such as Dragendorff's reagent, which is commonly used for visualizing alkaloids. ijpsjournal.comresearchgate.net
Preparative column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a common method for purifying larger quantities of natural products and synthetic compounds, including acridone derivatives. ijpsjournal.comsorbtech.comchemicalbook.com Separation is achieved by eluting with solvents of increasing polarity.
Examples from research include the use of column chromatography on silica gel for the separation of components from reaction mixtures in the synthesis of acridone derivatives. ijpsjournal.com One instance involved eluting a silica gel column with solvent systems ranging from benzene (B151609):petrol ether to chloroform:ether to separate reaction products, including the starting phenol (B47542) and other components alongside the target compound. chemicalbook.com Preparative layer chromatography on silica gel has also been used for purification. chemicalbook.com
Preparative Solid-Phase Extraction (SPE) and Hydrophilic Interaction Chromatography (HILIC)
Solid-phase extraction (SPE) is a sample preparation technique used for cleanup and enrichment of analytes from complex matrices. Preparative SPE can be used for isolating and purifying compounds before further analysis or purification steps. google.com
Hydrophilic Interaction Chromatography (HILIC) is a chromatographic mode specifically designed for the separation of polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comlongdom.orgthermofisher.comyoutube.com Given that this compound is a polar alkaloid, HILIC could be a suitable technique for its separation and purification, particularly for samples where reversed-phase chromatography does not provide adequate retention or selectivity. HILIC utilizes polar stationary phases and mobile phases with a high organic solvent content and a small percentage of water or buffer. longdom.orgthermofisher.comyoutube.com Retention in HILIC is influenced by the partitioning of analytes into a water-rich layer on the stationary phase, as well as potential ionic interactions. chromatographyonline.comlongdom.org
While specific research detailing HILIC for this compound purification was not prominently found, HILIC is a recognized technique for polar pharmaceuticals and natural products, making it a potential method for this compound analysis, especially when coupled with mass spectrometry. longdom.org
Chiral Stationary Phases for Stereoisomer Separation
This compound itself is not chiral, but some of its derivatives or related compounds might possess chirality. The separation of stereoisomers (enantiomers or diastereomers) requires the use of chiral stationary phases in chromatography. googleapis.comgoogle.com Chiral HPLC is a standard technique for resolving chiral compounds. google.com Supercritical Fluid Chromatography (SFC) with chiral stationary phases is also used for chiral separations and can offer advantages in terms of speed and solvent consumption. googleapis.comgoogle.com
A study on the chiral dihydroxylation of this compound highlights the importance of separating stereoisomers of its derivatives to evaluate their biological activities. nih.gov This research involved the synthesis and evaluation of enantiomers of dihydroxy- and diacetoxy-dihydroacronycine derivatives, implying the use of chiral separation techniques to obtain the individual stereoisomers. nih.gov
Spectroscopic Characterization Methods for Structure Elucidation
Spectroscopic methods are indispensable for determining the structure of this compound and confirming the identity and purity of isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. semanticscholar.orgtaylorandfrancis.comintertek.comresearchgate.net NMR is a primary tool for confirming the structure of this compound and its derivatives. semanticscholar.orgnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain fragmentation patterns that provide clues about its structure. semanticscholar.orgtaylorandfrancis.comintertek.comchromatographyonline.com Techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used. nih.govresearchgate.netchromatographyonline.com High-resolution MS can provide the elemental composition of the molecule. nih.gov LC-MS and GC-MS combine chromatographic separation with mass spectrometric detection, allowing for the analysis of complex mixtures and the identification of eluting components. taylorandfrancis.comintertek.comchromatographyonline.comnews-medical.net
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrations. taylorandfrancis.comscribd.comsolubilityofthings.com UV-Visible (UV-Vis) spectroscopy is useful for detecting compounds with chromophores (light-absorbing groups) and can be used for quantitative analysis and monitoring chromatographic separations. chemicalbook.comsolubilityofthings.comijfans.orgnih.gov this compound has a UV spectrum that can be used for its characterization. chemicalbook.com
The combination of these spectroscopic techniques is often necessary for the unambiguous structural elucidation of this compound and related compounds. semanticscholar.orgtaylorandfrancis.comintertek.com For instance, a study characterizing new prenylated acetophenones from Acronychia crassipetala relied mainly on NMR and MS spectroscopic analyses for structure determination. researchgate.net
| Spectroscopic Technique | Information Provided | Application for this compound | Source |
| NMR (¹H, ¹³C) | Structure of carbon-hydrogen framework, functional groups | Primary method for structure confirmation | semanticscholar.orgnih.govtaylorandfrancis.comintertek.comresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (HRMS) | Molecular weight determination, structural fragments, identification | semanticscholar.orgnih.govnih.govtaylorandfrancis.comintertek.comresearchgate.netchromatographyonline.com |
| IR Spectroscopy | Identification of functional groups | Confirmation of specific functional groups | taylorandfrancis.comscribd.comsolubilityofthings.com |
| UV-Vis Spectroscopy | Detection of chromophores, quantitative analysis | Detection during chromatography, concentration determination | chemicalbook.comsolubilityofthings.comijfans.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules like this compound. measurlabs.comazolifesciences.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to obtain detailed structural information. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present in the molecule and their chemical environments. measurlabs.com The chemical shifts, splitting patterns, and integration of signals in 1D NMR spectra are used to assign specific atoms within the this compound structure.
For more complex structural assignments and to understand connectivity between atoms, 2D NMR techniques are invaluable. measurlabs.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation information. azolifesciences.com This allows researchers to build a complete picture of the molecular skeleton and the relative positions of functional groups. High-field proton NMR spectral characteristics have been analyzed in studies involving this compound derivatives, demonstrating the utility of this technique in confirming the structure of synthesized compounds. nih.gov
NMR spectroscopy offers detailed information about the composition of organic molecules, enabling the creation of high-resolution structures showing the type, quantity, and arrangement of atoms. measurlabs.com While NMR provides excellent structural detail, its sensitivity is typically lower compared to mass spectrometry, particularly for trace analysis. slideshare.net
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.org For this compound research, MS is often coupled with separation techniques like Liquid Chromatography (LC) to analyze complex mixtures and identify specific components.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgcreative-proteomics.com This hyphenated technique is widely used for its high sensitivity and specificity in detecting and quantifying small molecules and metabolites. resolvemass.ca In LC-MS, compounds separated by LC are introduced into the mass spectrometer, where they are ionized, and their m/z ratios are measured. wikipedia.orgcreative-proteomics.com This provides molecular weight information and can help in identifying compounds based on their characteristic ions. creative-proteomics.com
LC-MS/MS, or tandem mass spectrometry, takes the analysis a step further by employing two stages of mass spectrometry. creative-proteomics.commeasurlabs.com After the first stage selects a parent ion (the intact molecule or a specific ion), it is fragmented, and the resulting fragment ions are analyzed in the second stage. creative-proteomics.com This fragmentation pattern provides more detailed structural information and significantly enhances the selectivity and sensitivity of the analysis, making it ideal for complex mixtures or low-abundance compounds. creative-proteomics.commeasurlabs.com LC-MS/MS is a preferred tool for complex sample analysis, allowing for the identification of molecular weight and providing insight into the structure through fragmentation patterns. creative-proteomics.com
GC-MS, which couples Gas Chromatography with Mass Spectrometry, has also been used in the analysis of this compound. nih.govresearchgate.net This technique is suitable for volatile or semi-volatile compounds. NIST mass spectral data for this compound, obtained via GC-MS, show characteristic m/z peaks that can be used for identification. nih.gov
Predicted Collision Cross Section (CCS) values for various this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been computed, which can be useful in LC-MS and ion mobility MS experiments for compound identification and characterization. uni.lu
UV-Vis Spectroscopy for Concentration and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of UV and visible light through a sample. technologynetworks.com This technique is influenced by the sample composition and can provide information on what is in the sample and at what concentration. technologynetworks.com
For this compound, a molecule containing a conjugated aromatic system (the acridone core), UV-Vis spectroscopy is valuable for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration. researchgate.net It can be used to determine the concentration of this compound in solutions. researchgate.net
UV-Vis spectroscopy is also employed to study the interaction of this compound and its derivatives with other molecules, such as DNA. Changes in the UV-Vis spectrum, such as shifts in peak absorbance wavelengths or changes in intensity (hypochromism or hyperchromism), can indicate binding or interaction. technologynetworks.comresearchgate.net While this compound itself is an acridone alkaloid, studies on related acridine (B1665455) derivatives have shown significant absorption in the 350-450 nm range, typical for transitions between π-electron energy levels of the acridine ring, and changes in these spectra upon interaction with DNA. researchgate.net This suggests that similar studies could be applied to this compound to investigate its interactions with biological targets.
Bioanalytical Approaches for Metabolite Identification and Quantification
Bioanalytical methods are essential for studying the fate of this compound in biological systems, including the identification and quantification of its metabolites. resolvemass.cascispace.com These methods involve the analysis of drugs and their metabolites in biological matrices such as plasma, serum, and urine. resolvemass.cascispace.com
The nature of this compound metabolites has been studied in various species. acs.org Hydroxylation of this compound has been observed, leading to metabolites such as 9-hydroxy this compound and 11-hydroxy this compound. acs.org Hydroxylation on the gem-dimethyl groups has also been reported in some species. acs.org O-demethylation is another metabolic route identified in certain animals. acs.org
LC-MS and LC-MS/MS are key techniques in bioanalytical method development for metabolite identification and quantification due to their sensitivity and specificity. slideshare.netresolvemass.ca These techniques allow for the separation of the parent drug from its metabolites and the subsequent identification based on their molecular weight and fragmentation patterns. creative-proteomics.com Different modes of LC-MS/MS, such as full scan, precursor ion scan, and multiple reaction monitoring (MRM), are used for metabolite detection. slideshare.net
Identifying and quantifying metabolites often requires the development and validation of specific bioanalytical methods. scispace.combiopharmaservices.com This process ensures that the methods are accurate, reliable, and reproducible for measuring analytes in biological matrices. scispace.com Challenges in metabolite analysis can include the availability of synthetic standards for metabolites and the need for simultaneous analysis of multiple analytes. dvdmdg.org Bioanalytical approaches address these challenges through techniques like mixed matrix approaches and careful method validation to assess specificity and potential interference from metabolites. biopharmaservices.comdvdmdg.org
Metabolites of this compound are often excreted, predominately in the form of conjugates. acs.org Bioanalytical methods would be necessary to hydrolyze these conjugates and analyze the free metabolites. Studies have also involved the methylation of ring-hydroxylated this compound metabolites to facilitate their analysis. acs.org
Advanced Techniques for Structural Confirmation (e.g., Micro-Electron Diffraction)
While NMR and MS provide substantial structural information, advanced techniques are sometimes employed for definitive structural confirmation, especially for solid forms or when only small amounts of crystalline material are available.
Microcrystal Electron Diffraction (MicroED), also known as electron crystallography, is a powerful technique for determining the crystal structure of small molecules and proteins using very small crystals (nanocrystals). xtalpi.comthermofisher.comdectris.com Unlike traditional single-crystal X-ray diffraction (SCXRD) which typically requires larger crystals, MicroED can obtain high-resolution structural information from crystals that are only hundreds of nanometers in size. thermofisher.comdectris.com This is particularly advantageous when growing large crystals is difficult or impossible. dectris.com
MicroED utilizes a transmission electron microscope (TEM) with an electron beam to generate diffraction patterns from tiny crystals. thermofisher.comdectris.com The strong interaction of electrons with matter allows for the analysis of much smaller crystals compared to X-rays. thermofisher.com Data collection is rapid, and the resulting diffraction data can be processed using standard crystallographic software to determine the 3D structure at atomic resolution. thermofisher.comnih.gov
While specific applications of MicroED for this compound were not found in the immediate search results, the technique's capabilities make it highly relevant for structural confirmation of this compound or its derivatives, particularly if they form micro- or nanocrystals. xtalpi.comthermofisher.com MicroED is increasingly used in drug discovery and structural biology for its ability to determine structures from minimal sample quantities and without the need for extensive crystal growth. xtalpi.comthermofisher.comnih.gov
Emerging Research Perspectives and Future Directions in Acronine Chemical Biology
Design and Synthesis of Next-Generation Acronine Scaffolds for Improved Target Specificity
The development of synthetic analogs has been a key strategy to overcome the limitations of native this compound. researchgate.netnih.govresearchgate.net Modifications to the this compound scaffold, particularly in the pyran ring, have led to derivatives with improved solubility and potency. researchgate.net For instance, 1,2-diacyloxy-1,2-dihydroacronycine derivatives have demonstrated enhanced antitumor properties and a broader spectrum of activity. researchgate.net The hypothesis of bioactivation of this compound through the transformation of its 1,2-double bond into an epoxide in vivo has guided the development of derivatives like cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1). researchgate.netnih.govnih.gov This derivative, which reached phase I clinical trials, showed marked antitumor activity in human orthotopic models of lung, ovarian, and colon cancers xenografted in nude mice. researchgate.netnih.govnih.gov
Further research involves exploring different structural modifications to the acridone (B373769) and pyranoacridone core to optimize interactions with specific molecular targets. This includes the synthesis of benzo[a], [b], and [c]acronycine analogs. researchgate.netnih.gov Studies on structure-activity relationships (SAR) are crucial in this endeavor, aiming to identify key structural features responsible for enhanced potency and selectivity. wikipedia.org
Elucidation of Unexplored Molecular Targets and Secondary Pathways of this compound Action
While this compound and some of its derivatives have been shown to interact with DNA, the full spectrum of their molecular targets and secondary pathways remains an active area of investigation. researchgate.netnih.gov The mechanism of action of S23906-1, for example, is thought to involve DNA alkylation, modulation of cyclin E protein levels, and inhibition of DNA synthesis, ultimately leading to apoptosis. nih.govresearchgate.netechemi.com This DNA alkylation primarily occurs at the N-2 amino group of guanine (B1146940) residues in the minor groove of DNA. researchgate.netnih.gov
However, the molecular mechanisms leading to the death of treated tumor cell lines are not yet fully understood. researchgate.net Research is ongoing to identify nuclear proteins that specifically recognize DNA lesions induced by this compound derivatives. researchgate.net Beyond DNA interaction, exploring other potential targets, such as enzymes involved in DNA topology (e.g., topoisomerases), telomerases, and cyclin-dependent kinases, is essential to fully understand the multifaceted action of this compound and its analogs. ijpsjournal.com The possibility of epigenetic mechanisms also warrants further investigation, particularly given the observation that this compound itself is carcinogenic but does not directly interact with DNA. researchgate.net
Application of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) to Comprehensive this compound Studies
Omics technologies provide powerful tools for a comprehensive understanding of the biological effects of this compound at a systems level. wikipedia.orgnih.gov
Transcriptomics: Studying the changes in gene expression profiles in response to this compound treatment can reveal affected pathways and potential molecular targets. wikipedia.orgmetwarebio.commetwarebio.com
Proteomics: Analyzing the entire set of proteins expressed by a cell or tissue after this compound exposure can help identify proteins whose levels or modifications are altered, providing insights into the drug's mechanism of action and potential off-target effects. wikipedia.orgmetwarebio.commetwarebio.com
Metabolomics: Examining the complete set of metabolites in a biological sample can provide a snapshot of the metabolic state of cells treated with this compound, highlighting affected metabolic pathways and potential biomarkers of response or resistance. wikipedia.orgmetwarebio.commetwarebio.com
Integrating data from these different omics layers can provide a more holistic view of how this compound interacts with biological systems, linking gene expression to protein activity and metabolic outcomes. metwarebio.commetwarebio.com This integrated approach can aid in identifying potential therapeutic targets and deepening the understanding of disease mechanisms in the context of this compound treatment. metwarebio.com
Development and Utilization of Chemical Probes to Elucidate this compound's Mechanism at a Systems Level
Chemical probes are well-characterized small molecules that potently and selectively modulate the activity of a target protein, allowing researchers to investigate the roles of these proteins in cellular and disease phenotypes. caymanchem.comfebs.org Developing chemical probes based on the this compound scaffold or its active derivatives could be invaluable for dissecting the complex mechanism of action at a systems level.
Computational and Artificial Intelligence-Driven Approaches for de novo Design and Optimization of this compound Analogs
Molecular Docking and Simulations: Computational docking can predict how this compound and its analogs bind to potential molecular targets, providing insights into binding affinities and interaction modes. nih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.
De novo Design: AI algorithms can generate entirely new molecular structures based on desired properties and interactions with specific targets. This can lead to the discovery of novel this compound-like scaffolds with enhanced therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use computational descriptors to correlate chemical structures with biological activity, allowing for the prediction of the activity of new analogs and guiding synthesis efforts. oup.com
Machine Learning for Property Prediction: Machine learning models can be trained on existing data to predict various properties of this compound analogs, including solubility, permeability, and potential toxicity, accelerating the optimization process.
Exploration of this compound and its Derivatives in Novel Biological Contexts beyond Traditional Cancer Research
While this compound has been primarily investigated for its anticancer properties, its unique chemical structure and potential molecular interactions suggest possible applications in other biological contexts. ontosight.ai
Antimicrobial Activity: Acridone derivatives, the class to which this compound belongs, are known for their diverse biological activities, including antimicrobial properties. ontosight.ai Further research could explore the potential of this compound and its derivatives as novel antibacterial or antifungal agents, particularly against drug-resistant strains.
Other Therapeutic Areas: Given the potential for this compound to interact with various molecular targets and pathways, exploring its effects in other disease areas beyond cancer is warranted. This could include inflammatory diseases or other conditions where modulation of DNA interactions, cell cycle progression, or specific protein targets is therapeutically relevant. google.com
Q & A
What are the established synthesis protocols for Acronine, and how can researchers ensure reproducibility across laboratories?
Category : Basic
Methodological Answer :
this compound synthesis typically follows protocols derived from alkaloid isolation or semi-synthetic routes. To ensure reproducibility:
- Document reaction conditions : Include precise stoichiometry, temperature gradients, and solvent purity levels (e.g., anhydrous vs. hydrated solvents) .
- Validate intermediates : Use NMR and HPLC to confirm intermediate structures at each synthesis stage, referencing established spectral databases .
- Cross-lab validation : Share raw datasets (e.g., chromatograms, crystallization parameters) via open repositories to enable independent verification .
What in vitro and in vivo assays are commonly used to evaluate this compound’s cytotoxic activity, and what are their methodological limitations?
Category : Basic
Methodological Answer :
- In vitro :
- MTT/PrestoBlue assays : Measure mitochondrial activity but may misrepresent cytotoxicity in non-proliferative cells .
- Clonogenic assays : Quantify long-term cell survival but require stringent normalization to cell seeding density .
- In vivo :
How can researchers resolve contradictions in reported IC50 values for this compound across cancer cell lines?
Category : Advanced
Methodological Answer :
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times to reduce inter-lab variability .
- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, weighting results by sample size and assay precision .
- Control for genetic drift : Authenticate cell lines via STR profiling and compare results to databases like Cellosaurus .
What strategies optimize this compound’s bioavailability in preclinical models while maintaining therapeutic efficacy?
Category : Advanced
Methodological Answer :
- Nanocarrier encapsulation : Use liposomal formulations to enhance solubility; monitor encapsulation efficiency via dialysis and dynamic light scattering .
- Prodrug design : Introduce hydrolyzable ester groups to improve intestinal absorption, validated by in situ intestinal perfusion models .
- PK/PD modeling : Integrate compartmental models to predict dose-response relationships and adjust dosing schedules iteratively .
How should researchers design experiments to investigate this compound’s mechanism of action in drug-resistant cancers?
Category : Advanced
Methodological Answer :
- Multi-omics integration : Pair RNA-seq with proteomic profiling to identify dysregulated pathways (e.g., ABC transporter upregulation) .
- CRISPR-Cas9 screens : Knock out candidate resistance genes (e.g., MDR1) and quantify this compound sensitivity via high-content imaging .
- Synergy studies : Use Chou-Talalay combination indices to evaluate this compound’s efficacy with adjuvants like verapamil .
What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Category : Advanced
Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting R² and confidence intervals .
- Bootstrap resampling : Assess robustness of EC50 estimates by generating 10,000 synthetic datasets from raw measurements .
- ANCOVA : Adjust for covariates like baseline cell viability or batch effects in multi-experiment analyses .
How can systematic reviews improve the interpretation of this compound’s preclinical data?
Category : Basic
Methodological Answer :
- PRISMA guidelines : Follow a structured protocol for literature screening, including inclusion/exclusion criteria (e.g., in vivo studies only) .
- Risk-of-bias assessment : Use SYRCLE’s tool to evaluate blinding, randomization, and attrition rates in animal studies .
- Data harmonization : Convert heterogeneous metrics (e.g., tumor volume vs. survival time) into standardized effect sizes for cross-study comparisons .
What experimental controls are critical for validating this compound’s specificity in target-binding assays?
Category : Basic
Methodological Answer :
- Competitive binding assays : Co-incubate this compound with excess unlabeled ligand (e.g., ATP for kinase targets) to confirm displacement .
- Negative controls : Use isogenic cell lines lacking the putative target (e.g., CRISPR-edited variants) to isolate off-target effects .
- Vehicle controls : Include DMSO or solvent-only groups to rule out excipient interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
